N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
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Overview
Description
Texas red DHPE is an organic heteroheptacyclic compound and an organoammonium salt. It has a role as a fluorochrome. It contains a texas red DHPE(1-).
Biological Activity
The compound N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate is a complex synthetic molecule with potential biological activity that warrants detailed investigation. This article reviews the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups including:
- Diethylethanamine moiety
- Hexadecanoyloxy chains
- Hydroxyphosphoryl and sulfamoyl groups
- A heptacyclic core structure
This complexity suggests potential interactions with various biological systems.
Antimicrobial Activity
Research has indicated that derivatives of N,N-diethylethanamine exhibit antimicrobial properties. A study synthesized 2-aryloxy-N,N-diethylethanamine derivatives and tested their antimicrobial activity against several bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) in the range of 0.5 to 32 µg/mL for different strains .
Antifungal Activity
The compound has been evaluated for its antifungal activity against Candida albicans. High-content phenotypic screenings demonstrated that certain derivatives could inhibit biofilm formation and filamentation at concentrations as low as 0.078 µM . The IC50 values for these compounds were generally below 4.5 µM, indicating effective inhibition of fungal growth.
Inhibition of Cancer Cell Proliferation
In cancer research contexts, derivatives of N,N-diethylethanamine have shown selective cytotoxicity towards cancer cell lines. For instance, a specific derivative was found to selectively kill cells deficient in DNA repair mechanisms (e.g., PARP1-deficient cells) by preferentially alkylating DNA guanine residues . This mechanism suggests potential applications in targeted cancer therapies.
Case Studies
The biological activity of the compound can be attributed to several mechanisms:
- Alkylation of DNA : The ability to form adducts with DNA bases leads to replication stress and cell death in cancer cells.
- Inhibition of Biofilm Formation : By disrupting the morphogenetic processes in fungi, these compounds can prevent biofilm establishment.
- Modulation of Cellular Metabolism : Some studies suggest that these compounds may influence metabolic pathways in target cells, enhancing their therapeutic potential.
Properties
CAS No. |
187099-99-6 |
---|---|
Molecular Formula |
C74H117N4O14PS2 |
Molecular Weight |
1381.8 g/mol |
IUPAC Name |
N,N-diethylethanamine;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
InChI |
InChI=1S/C68H102N3O14PS2.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-62(72)81-50-54(84-63(73)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51-83-86(74,75)82-46-41-69-87(76,77)55-39-40-56(61(49-55)88(78,79)80)64-59-47-52-33-29-42-70-44-31-35-57(65(52)70)67(59)85-68-58-36-32-45-71-43-30-34-53(66(58)71)48-60(64)68;1-4-7(5-2)6-3/h39-40,47-49,54,69H,3-38,41-46,50-51H2,1-2H3,(H-,74,75,78,79,80);4-6H2,1-3H3/t54-;/m1./s1 |
InChI Key |
DLENCXDZIZEKQI-KINGROEASA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |
Synonyms |
SulforhodaMine 101 DHPE [N-(RhodaMine 101 sulfonyl)-1,2-hexadecanoyl-sn-4-phosphoethanolaMine, triethylaMMoniuM salt] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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